(5-Chloro-6-methylpyridin-2-yl)methanol (5-Chloro-6-methylpyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 137778-09-7
VCID: VC21287353
InChI: InChI=1S/C7H8ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
SMILES: CC1=C(C=CC(=N1)CO)Cl
Molecular Formula: C7H8ClNO
Molecular Weight: 157.6 g/mol

(5-Chloro-6-methylpyridin-2-yl)methanol

CAS No.: 137778-09-7

Cat. No.: VC21287353

Molecular Formula: C7H8ClNO

Molecular Weight: 157.6 g/mol

* For research use only. Not for human or veterinary use.

(5-Chloro-6-methylpyridin-2-yl)methanol - 137778-09-7

Specification

CAS No. 137778-09-7
Molecular Formula C7H8ClNO
Molecular Weight 157.6 g/mol
IUPAC Name (5-chloro-6-methylpyridin-2-yl)methanol
Standard InChI InChI=1S/C7H8ClNO/c1-5-7(8)3-2-6(4-10)9-5/h2-3,10H,4H2,1H3
Standard InChI Key HFHFERIGQJWZPE-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=N1)CO)Cl
Canonical SMILES CC1=C(C=CC(=N1)CO)Cl

Introduction

(5-Chloro-6-methylpyridin-2-yl)methanol is an organic compound with the molecular formula C7H8ClNO. It is a derivative of pyridine, featuring a chlorine atom at the 5th position, a methyl group at the 6th position, and a hydroxymethyl group at the 2nd position of the pyridine ring . This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various scientific applications.

Synthesis Methods

The synthesis of (5-Chloro-6-methylpyridin-2-yl)methanol typically involves the chlorination of 6-methylpyridin-2-ylmethanol. A common method is the reaction with thionyl chloride (SOCl2) under reflux conditions, introducing the chlorine atom at the 5th position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

For industrial production, continuous flow reactors are used to scale up the synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Automated systems reduce the risk of human error and increase production efficiency.

Antimicrobial Activity

  • Antibacterial Activity: The compound has demonstrated broad-spectrum antibacterial potential, inhibiting both Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: It also exhibits antifungal activity against common fungal pathogens, which is particularly relevant given the increasing resistance to conventional antifungal agents.

Potential in Drug Development

Research is ongoing to explore its potential as a lead compound in the development of new drugs, particularly for anti-inflammatory and anticancer properties. The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting key enzymes involved in microbial cell wall synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
(5-Chloro-6-methylpyridin-2-yl)methanamineAmine group instead of hydroxymethylModerate antibacterial activity
(5-Chloro-6-methylpyridin-2-yl)carboxylic acidCarboxylic acid groupEnhanced anti-inflammatory properties
(5-Methoxy-6-methylpyridin-2-yl)methanolMethoxy group instead of chlorineReduced antimicrobial activity

This comparison highlights how variations in functional groups influence biological activity, emphasizing the potential of (5-Chloro-6-methylpyridin-2-yl)methanol as a versatile lead compound in drug development.

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